molecular formula C17H22N4O B6440369 N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline CAS No. 2549047-43-8

N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline

Cat. No.: B6440369
CAS No.: 2549047-43-8
M. Wt: 298.4 g/mol
InChI Key: BGSWUXUMCQNYAI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline is a structurally complex aniline derivative featuring an azetidine ring conjugated to a 4-methylpyrazole moiety via a methylene linker, with a carbonyl group bridging the azetidine and the N,N-dimethylaniline backbone. This compound combines steric and electronic modulation through its azetidine (a strained four-membered ring) and methylpyrazole substituents, which may influence its solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-8-18-21(9-13)12-14-10-20(11-14)17(22)15-5-4-6-16(7-15)19(2)3/h4-9,14H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSWUXUMCQNYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the pyrazole moiety and finally the aniline group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

4-(Tris(4-Methyl-1H-Pyrazol-1-yl)Methyl)Aniline

  • Structure : Features a tris(4-methylpyrazolyl)methane group attached to an aniline ring, differing from the target compound’s azetidine-carbonyl-pyrazole motif.
  • Synthesis : Synthesized via C–F activation in DMSO/KOH with 63% yield in 1 hour, avoiding prolonged heating typical of traditional Tp ligand synthesis .
  • Polymorphism : Exhibits two polymorphs (P21/n and C2/c) due to rotameric variations in pyrazolyl orientations, leading to distinct N–H···N dimeric (polymorph I) or chain-like (polymorph II) packing .
  • Thermodynamics : DFT calculations (MN15L/def2-TZVP) show a Gibbs free energy (ΔG) of 7.1 kcal/mol for its formation, slightly more favorable than its unmethylated analog (ΔG = 7.6 kcal/mol) due to enhanced nucleophilicity of methylpyrazole .

4-(Tri(1H-Pyrazol-1-yl)Methyl)Aniline (Unmethylated Analog)

  • Structure : Lacks methyl groups on pyrazole rings, reducing steric bulk and electronic donation.
  • Solubility : Lower solubility in organic solvents compared to methylated analogs, as methyl groups improve hydrophobicity .
  • Packing : Exhibits corrugated N–H···N chains (dihedral angles ~44.37° between pyrazolyl rings) vs. straighter chains in methylated polymorph II .

N,N-Dimethyl-4-(3-Methylpiperazine-1-Carbonyl)Aniline

N,N-Dimethyl-3-(Trifluoromethyl)Aniline

  • Structure : Features a trifluoromethyl group instead of azetidine-pyrazole, imparting strong electron-withdrawing effects.
  • Synthesis : Prepared via reductive amination with paraformaldehyde/NaBH3CN, contrasting with the target compound’s likely amide coupling or C–F activation routes .

Key Comparative Data

Compound Key Features Synthesis Yield Thermodynamic Favorability (ΔG, kcal/mol) Notable Properties
Target Compound Azetidine-carbonyl-pyrazole; N,N-dimethylaniline Not reported Not calculated Potential enhanced solubility/stability
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline Tris(4-methylpyrazolyl)methane; polymorphic N–H···N interactions 63% 7.1 Two polymorphs; methyl-enhanced nucleophilicity
4-(Tri(1H-pyrazol-1-yl)methyl)aniline Unmethylated pyrazole; corrugated packing ~60% (estimated) 7.6 Lower solubility; simpler intermolecular packing
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline Piperazine-carbonyl; dimethylaniline Not reported Not reported Bioactive scaffold; conformational flexibility

Electronic and Steric Effects

  • Methyl Substitution : Methyl groups on pyrazole (as in 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline) enhance nucleophilicity, reducing reaction activation barriers (ΔG‡ = 24.3 kcal/mol vs. 25.1 kcal/mol for unmethylated pyrazole) .
  • Azetidine vs. Piperazine : The azetidine ring’s strain may increase reactivity compared to piperazine, while its smaller size could reduce steric hindrance in metal coordination .

Solubility and Intermolecular Interactions

  • Methylpyrazole groups improve organic solubility, as seen in 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, suggesting similar benefits for the target compound .
  • Polymorphism in tris(pyrazolyl)methane derivatives highlights the role of substituent orientation in solid-state packing, a factor yet to be explored for the azetidine-containing target .

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